Antifungal Potency Against Botrytis cinerea: Head-to-Head Comparison with Commercial SDHI Fluxapyroxad
In a direct head-to-head mycelial growth assay, the target compound (designated 5l) exhibited an EC₅₀ of 0.392 μg/mL against B. cinerea, superior to the commercial SDHI fluxapyroxad (EC₅₀ = 0.791 μg/mL) and outperforming its closest intra-series analogs 5j (EC₅₀ = 0.540 μg/mL) and 5k (EC₅₀ = 0.676 μg/mL) [1].
| Evidence Dimension | In vitro antifungal activity (mycelial growth inhibition) |
|---|---|
| Target Compound Data | EC₅₀ = 0.392 μg/mL (compound 5l) |
| Comparator Or Baseline | Fluxapyroxad: EC₅₀ = 0.791 μg/mL; Compound 5j: 0.540 μg/mL; Compound 5k: 0.676 μg/mL |
| Quantified Difference | 2.0‑fold more potent than fluxapyroxad; 1.4–1.7‑fold more potent than intra-series analogs 5j and 5k |
| Conditions | Mycelial growth inhibition assay against Botrytis cinerea at 20 μg/mL screening concentration; EC₅₀ determined by dose‑response |
Why This Matters
A 2‑fold improvement in EC₅₀ over a commercial standard indicates that this compound offers a meaningfully lower effective dose, which can translate to reduced application rates and potentially lower resistance pressure in field settings.
- [1] Jiang W, Zhang T, Wang J, Cheng W, Lu T, Yan Y, Tang X. J Agric Food Chem. 2023;71(1):729-738. PMID: 36562616. View Source
